6-(Aminomethyl)-4-nitropyridin-2-OL
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Overview
Description
6-(Aminomethyl)-4-nitropyridin-2-OL is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 6-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-nitropyridin-2-OL can be achieved through several synthetic routes. One common method involves the nitration of 2-hydroxypyridine followed by the introduction of the aminomethyl group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions. The resulting 4-nitro-2-hydroxypyridine is then subjected to a Mannich reaction, where formaldehyde and a primary amine (such as methylamine) are used to introduce the aminomethyl group at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-4-nitropyridin-2-OL undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The hydroxyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Reduction: 6-(Aminomethyl)-4-aminopyridin-2-OL.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
6-(Aminomethyl)-4-nitropyridin-2-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-4-nitropyridin-2-OL involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The compound’s ability to undergo various chemical transformations allows it to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitropyridine-2-OL: Lacks the aminomethyl group, making it less versatile in chemical reactions.
6-(Aminomethyl)pyridin-2-OL:
4-Aminopyridine-2-OL: Lacks both the nitro and aminomethyl groups, resulting in different chemical properties and applications.
Uniqueness
6-(Aminomethyl)-4-nitropyridin-2-OL is unique due to the presence of both the nitro and aminomethyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C6H7N3O3 |
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Molecular Weight |
169.14 g/mol |
IUPAC Name |
6-(aminomethyl)-4-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7N3O3/c7-3-4-1-5(9(11)12)2-6(10)8-4/h1-2H,3,7H2,(H,8,10) |
InChI Key |
PBGDXKQYIOMIDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)CN)[N+](=O)[O-] |
Origin of Product |
United States |
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